molecular formula C15H22N4 B2980696 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline CAS No. 1006959-98-3

4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline

Cat. No.: B2980696
CAS No.: 1006959-98-3
M. Wt: 258.369
InChI Key: YPYOFUYRZQTDIY-UHFFFAOYSA-N
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Description

4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features a pyrazole ring substituted with a methyl group at positions 1 and 5, and an aniline moiety with dimethylamino groups.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline typically involves multiple steps:

  • Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the Pyrazole Ring: : Substitution reactions can be performed to introduce the methyl groups at positions 1 and 5 of the pyrazole ring.

  • Attachment of the Aniline Moiety: : The aniline moiety can be attached through a nucleophilic substitution reaction involving the pyrazole derivative and an appropriate amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the aniline moiety to produce corresponding nitro compounds.

  • Reduction: : Reduction reactions can be used to convert nitro groups to amino groups.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: : Nucleophiles like amines and halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Amino derivatives of the compound.

  • Substitution: : Various substituted pyrazole derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or antiparasitic properties.

  • Medicine: : Potential use in drug development for treating diseases.

  • Industry: : Use in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

This compound can be compared to other pyrazole derivatives, such as 3(5)-substituted pyrazoles and imidazole-containing compounds

List of Similar Compounds

  • 3(5)-Substituted Pyrazoles

  • Imidazole-Containing Compounds

  • Hydrazine-Coupled Pyrazoles

Properties

IUPAC Name

4-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-12-14(11-17-19(12)4)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYOFUYRZQTDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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